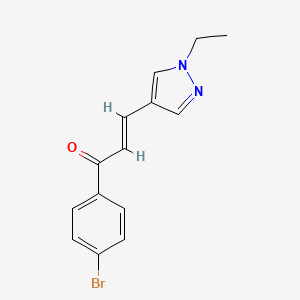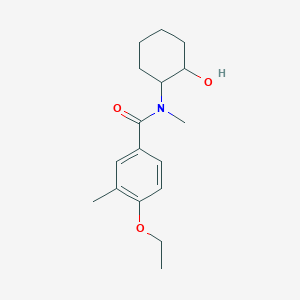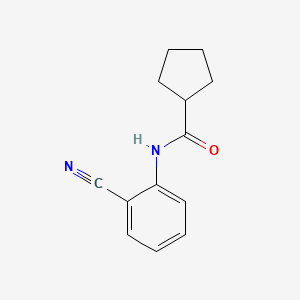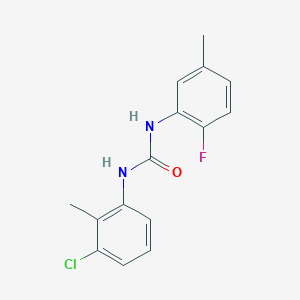
1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as BRP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one is not fully understood. However, it is believed that 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one exerts its biological activity by inhibiting specific enzymes or proteins in the body. For example, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. For example, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and inhibit the replication of viruses. In addition, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to exhibit analgesic and antipyretic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. In addition, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one exhibits a wide range of biological activities, making it a versatile compound for use in various assays. However, there are also limitations to the use of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments. For example, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one is not very soluble in water, which can make it difficult to use in aqueous-based assays. In addition, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one can exhibit cytotoxic effects at high concentrations, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the study of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one. One direction is the development of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one-based materials with unique properties. For example, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one could be used as a building block for the synthesis of polymers with specific optical or electronic properties. Another direction is the investigation of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one as a potential therapeutic agent for various diseases. For example, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one could be studied for its potential as an anticancer agent or as a treatment for viral infections. Finally, the development of new methods for the synthesis of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one and its derivatives could lead to the discovery of new compounds with unique biological activities.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one involves the reaction between 4-bromoacetophenone and 1-ethyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is purified by recrystallization to obtain 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one in a high yield.
Applications De Recherche Scientifique
1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In material science, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been employed as a starting material for the synthesis of various biologically active compounds.
Propriétés
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(1-ethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-2-17-10-11(9-16-17)3-8-14(18)12-4-6-13(15)7-5-12/h3-10H,2H2,1H3/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRYRRGACKLURE-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propenone, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-fluorobenzyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5296884.png)
![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5296903.png)
![3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296908.png)


![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)
![4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-1-naphthol](/img/structure/B5296960.png)
